Ethynylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

ethynylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BO2/c1-2-3(4)5/h1,4-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBHVMBPNSNIHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C#C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623219 | |

| Record name | Ethynylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4453-96-7 | |

| Record name | Ethynylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Bonding in Ethynylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Ethynylboronic acid (C₂H₃BO₂) is a fascinating small molecule with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a linear ethynyl group and a trigonal planar boronic acid moiety gives rise to interesting structural and electronic properties. This guide provides a comprehensive technical overview of the molecular structure, bonding, synthesis, and spectroscopic characterization of ethynylboronic acid, offering field-proven insights for its application in research and drug development.

Introduction: The Significance of Ethynylboronic Acid

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[1] They are recognized for their unique electronic properties, acting as mild Lewis acids, and their stability and ease of handling.[1] Within this class, alkynylboronic acids, and specifically ethynylboronic acid, are of growing interest. The presence of the ethynyl group, a rigid and linear functional group with high electron density in its triple bond, introduces specific steric and electronic features that influence the molecule's reactivity and intermolecular interactions. These characteristics make ethynylboronic acid and its derivatives valuable building blocks in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties.[2][3]

Molecular Structure and Bonding: A Hybrid of Linearity and Planarity

The molecular geometry of ethynylboronic acid is a direct consequence of the hybridization states of its constituent atoms. The boron atom is sp² hybridized, leading to a trigonal planar arrangement of its substituents: the ethynyl group and the two hydroxyl groups.[4] The C-B-O and O-B-O bond angles are expected to be approximately 120°. The carbon atoms of the ethynyl group are sp hybridized, resulting in a linear C≡C-H fragment with a bond angle of 180°.

The bonding in ethynylboronic acid is characterized by a combination of sigma (σ) and pi (π) bonds. The carbon-boron bond is a σ bond. The boron atom possesses a vacant p-orbital perpendicular to the molecular plane of the boronic acid group, which can participate in π-interactions.[4] The C≡C triple bond consists of one σ bond and two π bonds. The interplay between the electron-withdrawing nature of the boronic acid group and the π-system of the ethynyl group influences the electron density distribution and reactivity of the molecule.

Intermolecular Interactions: The Role of Hydrogen Bonding

In the solid state and in solution, boronic acids are known to form intermolecular hydrogen bonds.[5] The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors. This leads to the formation of dimeric or polymeric structures. In the case of ethynylboronic acid, these hydrogen bonding networks are a key feature of its supramolecular chemistry.

Synthesis of Ethynylboronic Acid: A Two-Step Approach

The direct synthesis and isolation of ethynylboronic acid can be challenging due to the potential instability of some boronic acids.[6][7] A common and more robust strategy involves the synthesis of a stable precursor, the ethynylboronic acid N-methyliminodiacetic acid (MIDA) ester, followed by its hydrolysis to yield the desired ethynylboronic acid.[8] MIDA boronates are known for their benchtop stability, compatibility with chromatography, and the ease with which the MIDA group can be cleaved under mild basic conditions.[6]

Experimental Protocol: Synthesis of Ethynylboronic Acid MIDA Ester

This protocol is adapted from established methods for the synthesis of MIDA boronates.[8]

Materials:

-

Trimethylborate

-

Ethynylmagnesium bromide (0.5 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

N-methyliminodiacetic acid (MIDA) anhydride

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

Procedure:

-

Formation of the Boronate Ester Intermediate:

-

To a solution of trimethylborate (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add ethynylmagnesium bromide (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by adding 1 M HCl (2.0 equivalents).

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude boronate ester. Caution: This intermediate can be unstable and is typically used immediately in the next step.

-

-

Formation of the MIDA Ester:

-

Dissolve the crude boronate ester and MIDA anhydride (1.0 equivalent) in anhydrous DMF.

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor for completion by a suitable method (e.g., TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Precipitate the product by adding the reaction mixture to water.

-

Collect the solid by filtration, wash with water and then diethyl ether to afford the ethynylboronic acid MIDA ester as a stable, crystalline solid.

-

Experimental Protocol: Hydrolysis of Ethynylboronic Acid MIDA Ester

This general protocol is based on the known hydrolysis of MIDA boronates.[9][10]

Materials:

-

Ethynylboronic acid MIDA ester

-

Tetrahydrofuran (THF)

-

1 M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the ethynylboronic acid MIDA ester in a biphasic mixture of THF and an aqueous solution of a base (e.g., 1 M KOH or NaOH).

-

Stir the mixture vigorously at room temperature. The hydrolysis can be monitored by TLC or LC-MS.

-

Upon completion, separate the aqueous layer.

-

Carefully acidify the aqueous layer with 1 M HCl to precipitate the ethynylboronic acid.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield ethynylboronic acid.

Workflow for the Synthesis of Ethynylboronic Acid

Caption: Synthetic pathway to ethynylboronic acid via a stable MIDA ester intermediate.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for ethynylboronic acid, this section will discuss the expected spectroscopic features based on the known characteristics of its functional groups and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be relatively simple. The acetylenic proton (H-C≡) would appear as a singlet, typically in the range of 2.0-3.0 ppm. The two hydroxyl protons of the boronic acid group would also give rise to a singlet, which is often broad and its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.

-

¹³C NMR: The carbon spectrum would show two distinct signals for the ethynyl carbons. The carbon directly attached to the boron (B-C≡) would be significantly influenced by the boron atom. The terminal acetylenic carbon (≡C-H) would appear at a different chemical shift. The exact chemical shifts would need to be determined experimentally or through high-level computational analysis.

Infrared (IR) Spectroscopy

The IR spectrum of ethynylboronic acid would provide key information about its functional groups.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydrogen-bonded hydroxyl groups.

-

C-H Stretch (alkyne): A sharp, medium-intensity band should appear around 3300 cm⁻¹ corresponding to the stretching of the ≡C-H bond.

-

C≡C Stretch: A weak to medium absorption is anticipated in the 2100-2260 cm⁻¹ region for the carbon-carbon triple bond stretch.

-

B-O Stretch: A strong band, or series of bands, between 1300 and 1400 cm⁻¹ is characteristic of the B-O stretching vibration.[1]

-

B-C Stretch: The boron-carbon stretching vibration is expected to appear in the fingerprint region, typically below 1200 cm⁻¹.

Computational Insights into Molecular Geometry

In the absence of experimental crystal structure data for ethynylboronic acid, computational chemistry provides a powerful tool to predict its molecular geometry. Density Functional Theory (DFT) calculations at a suitable level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set) can provide an optimized geometry with reliable bond lengths and angles.

Table 1: Predicted Molecular Geometry of Ethynylboronic Acid (Computational Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C≡C | ~1.21 | |

| C-H (ethynyl) | ~1.06 | |

| C-B | ~1.55 | |

| B-O | ~1.37 | |

| O-H | ~0.97 | |

| **Bond Angles (°) ** | ||

| C-C-H | 180.0 | |

| C-C-B | 180.0 | |

| C-B-O | ~120.0 | |

| O-B-O | ~120.0 | |

| B-O-H | ~115.0 |

Note: These are representative values based on typical bond lengths and angles for similar functional groups and should be confirmed by specific calculations for ethynylboronic acid.

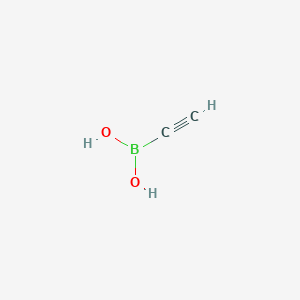

Visualization of Ethynylboronic Acid's Molecular Structure

Caption: 2D representation of the molecular structure of ethynylboronic acid.

Conclusion and Future Outlook

Ethynylboronic acid stands as a versatile and valuable reagent in modern organic chemistry. Its unique structural features, combining the linearity of an alkyne with the planar geometry and Lewis acidity of a boronic acid, make it a powerful tool for the construction of complex molecular architectures. While experimental structural data for the free acid remains elusive, its synthesis via a stable MIDA ester intermediate provides a practical route for its utilization. Further experimental and computational studies are warranted to fully elucidate its solid-state structure and explore the nuances of its reactivity, which will undoubtedly expand its applications in drug discovery and materials science.

References

-

A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of Novel Multifunctional bora-Ibuprofen Derivatives. (2023). MDPI. Retrieved from [Link]

-

MIDA boronates are hydrolysed fast and slow by two different mechanisms. (n.d.). SciSpace. Retrieved from [Link]

-

Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. Retrieved from [Link]

-

A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. (2022). Semantic Scholar. Retrieved from [Link]

-

A Mild and Simple Method for Making MIDA Boronates. (2020). Amazon S3. Retrieved from [Link]

-

Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). National Institutes of Health. Retrieved from [Link]

-

Synthesis and characterization of boronic acid functionalized macroporous uniform poly(4-chloromethylstyrene-co-divinylbenzene) particles and its use in the isolation of antioxidant compounds from plant extracts. (2012). PubMed. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Microwave (Rotational) Spectroscopy. (n.d.). Retrieved from [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube. Retrieved from [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses. Retrieved from [Link]

-

ROTATIONAL (MICROWAVE) SPECTRA OF DIATOMIC MOLECULES. (n.d.). ELEMENTAL CHEMISTRY. Retrieved from [Link]

-

The Microwave Spectroscopy of Small Molecules with Methyl Rotors. (n.d.). UFDC Image Array 2. Retrieved from [Link]

-

Synthesis and characterization of boronic acid functionalized macroporous uniform poly(4-chloromethylstyrene-co-divinylbenzene) particles and its use in the isolation of antioxidant compounds from plant extracts. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

A BIBLIOGRAPHY ON MICROWAVE (ROTATIONAL) SPECTROSCOPY. (n.d.). DTIC. Retrieved from [Link]

-

Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopy 13C NMR and 1H NMR. (2021). Mesbah Energy. Retrieved from [Link]

-

An Introduction to Rotational Spectroscopy (Microwave Spectrum). (2020). YouTube. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

FTIR spectrum of boron nitride and poly(acrylic acid). (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yoneda Labs [yonedalabs.com]

Technical Guide: Toxicological Profile and Safety Protocols for Ethynylboronic Acid

Executive Summary

Ethynylboronic acid (CAS 38015-46-2) is a specialized organoboron reagent primarily utilized in Suzuki-Miyaura cross-coupling and "click" chemistry (CuAAC) applications. While often overshadowed by its more stable esters (e.g., pinacol or MIDA boronates), the free acid presents distinct stability and safety challenges.[1]

Critical Safety Assessment: Ethynylboronic acid is classified as Harmful (Category 4) via oral, dermal, and inhalation routes, and acts as a severe irritant to mucous membranes. However, the most significant, often under-reported risk for researchers is potential genotoxicity . Recent class-wide studies on boronic acids suggest a susceptibility to oxidative radical formation, leading to positive Ames test results in related compounds. Furthermore, the compound exhibits thermodynamic instability, prone to protodeboronation and boroxine (anhydride) formation , necessitating rigorous cold-chain and inert-atmosphere handling to prevent hazardous decomposition.

Chemical Identity and Physicochemical Instability

Understanding the toxicity of ethynylboronic acid requires first understanding its stability profile. Unlike aryl boronic acids, the

| Property | Data |

| IUPAC Name | Ethynylboronic acid |

| CAS Number | 38015-46-2 |

| Molecular Formula | |

| Physical State | White to off-white solid (often hygroscopic) |

| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in non-polar solvents. |

The Dehydration-Decomposition Cycle

Researchers must recognize that "pure" ethynylboronic acid rarely exists in a static state. It exists in equilibrium with its trimeric anhydride (boroxine) and is susceptible to cleavage of the boron-carbon bond (protodeboronation).

Diagram 1: Instability Pathways of Ethynylboronic Acid This diagram illustrates the equilibrium between the free acid, the boroxine trimer, and the irreversible decomposition pathway.

Caption: Equilibrium favors boroxine in dry conditions; moisture/base triggers irreversible protodeboronation.

Toxicological Profile

The following data is synthesized from Safety Data Sheets (SDS) and class-based toxicological assessments of organoboron compounds.

Acute Toxicity Classifications (GHS)

Ethynylboronic acid is universally classified under Category 4 (Harmful) rather than Category 3 (Toxic) or Category 1/2 (Fatal).

| Route | Hazard Code | Description | Mechanism |

| Oral | H302 | Harmful if swallowed | Systemic absorption; potential interference with serine proteases. |

| Dermal | H312 | Harmful in contact with skin | Lipophilic nature facilitates transdermal absorption. |

| Inhalation | H332 | Harmful if inhaled | Dust/aerosol inhalation causes rapid absorption via alveoli. |

| Irritation | H315, H319, H335 | Causes skin/eye/respiratory irritation | Lewis acidic boron center reacts with mucosal diols/water. |

Genotoxicity: The "Hidden" Risk

While specific carcinogenicity data for CAS 38015-46-2 is limited, researchers must apply read-across toxicology from recent studies on the boronic acid class.

-

Ames Test Positivity: A 2016 study identified that many boronic acids and esters (including simple alkyl/aryl variants) act as bacterial mutagens in the Ames assay (strains TA98/TA100).

-

Mechanism: The proposed mechanism involves oxygen-mediated oxidation of the C-B bond, generating organic radicals that can interact with DNA.[2][3]

-

Precaution: Treat ethynylboronic acid as a suspected genotoxin . Avoid open-bench handling; use a fume hood or glovebox.

Mechanistic Toxicology

Why is ethynylboronic acid biologically active? The toxicity stems from its chemical reactivity profile.

Reversible Covalent Binding (Proteasome Inhibition)

Boronic acids are electrophilic Lewis acids. In physiological pH, they can form reversible covalent bonds with nucleophilic oxygen species.

-

Target: The hydroxyl groups of Serine or Threonine residues in active sites of enzymes (e.g., proteasomes, serine proteases).

-

Effect: Formation of a tetrahedral boronate adduct inhibits enzyme function. While this is the mechanism of drugs like Bortezomib, in a reagent context, it represents non-specific toxicity.

Diol Complexation

Boronic acids have a high affinity for 1,2- and 1,3-diols (e.g., ribose, carbohydrates).

-

Systemic Risk: High exposure could theoretically interfere with carbohydrate metabolism or cell-surface glycoproteins, although rapid renal clearance of boronic acids typically mitigates this in acute low-dose scenarios.

Safety & Handling Protocols (Self-Validating Systems)

To ensure safety and reagent integrity, the following protocols utilize "self-validating" steps—visual or chemical checks that confirm the safety of the operation.

Storage and Stability

-

Temperature: Store at -20°C .

-

Validation: If the solid turns from a free-flowing powder to a sticky gum, protodeboronation or hydrolysis has occurred. Discard.

-

-

Atmosphere: Store under Argon or Nitrogen .

-

Reasoning: Oxygen promotes radical formation (genotoxicity risk) and moisture accelerates protodeboronation.

-

Experimental Workflow & Quenching

Diagram 2: Safe Handling and Quenching Workflow This workflow ensures containment of the reagent and neutralization of active boron species before disposal.

Caption: Oxidative quenching converts reactive boronic acid to benign boric acid and alcohol.

Disposal Protocol (The Oxidative Quench)

Do not dispose of active ethynylboronic acid directly into organic waste solvents, as it may polymerize or react with other waste streams.

-

Dilute: Dissolve excess material in acetone or water.

-

Oxidize: Slowly add 3% aqueous Hydrogen Peroxide (

) and mild base ( -

Verify: Check pH (should be neutral) and absence of precipitate before pouring into the aqueous waste stream.

References

-

Cayman Chemical. (2024).[7] Safety Data Sheet: Ethynylboronic Acid. Retrieved from

-

O'Donovan, M. R., et al. (2016). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. Retrieved from

-

Fisher Scientific. (2024).[7] Safety Data Sheet: Boronic Acid Derivatives. Retrieved from

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Retrieved from

Sources

- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01703J [pubs.rsc.org]

- 5. aksci.com [aksci.com]

- 6. capotchem.cn [capotchem.cn]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of Ethynylboronic Acid Surrogates

Part 1: Executive Summary & Strategic Rationale

The direct use of free ethynylboronic acid (

To successfully couple an ethynyl group, researchers must utilize boronic acid surrogates . These masked reagents modulate the concentration of the active boronic acid species (the "Slow-Release" strategy) or dampen the Lewis acidity of the boron center to prevent premature hydrolysis.

This guide details the two most robust protocols for this transformation:

-

MIDA Boronates: Utilizing the Burke "Slow-Release" methodology.[1]

-

Potassium Alkynyltrifluoroborates: Utilizing the Molander aqueous-stabilized system.

Part 2: Mechanistic Insight & Reagent Selection

The Stability-Reactivity Paradox

In Suzuki coupling, the boronic species must be Lewis acidic enough to interact with the base (activating it for transmetallation) but stable enough to resist hydrolytic cleavage of the C-B bond. Alkynylboron species sit at a precarious extreme: they are highly prone to base-catalyzed cleavage.

Reagent Comparison Table

| Feature | MIDA Boronates | Potassium Trifluoroborates ( | Pinacol Esters (BPin) |

| Stability | Indefinitely air/moisture stable | Air/moisture stable solid | Stable, but hydrolyzes over time |

| Mechanism | Slow-Release: Hydrolysis is rate-limiting step | Equilibrium: Hydrolysis to | Direct or via hydrolysis |

| Base Req. | Mild aqueous base (e.g., | Carbonate bases ( | Varies, often anhydrous |

| Atom Economy | Low (High MW ligand) | High | Moderate |

| Best For | Complex, sensitive substrates; iterative coupling | Robust scale-up; aqueous solvents | Anhydrous conditions |

Visualizing the MIDA "Slow-Release" Mechanism

The success of MIDA boronates relies on a kinetic bottleneck. The hydrolysis of the MIDA ligand is slower than the cross-coupling event, ensuring the concentration of the unstable boronic acid never reaches a threshold where decomposition dominates.

Figure 1: The MIDA "Slow-Release" mechanism prevents accumulation of the unstable boronic acid.

Part 3: Experimental Protocols

Protocol A: The MIDA Boronate Method (Burke Conditions)

Best for: Complex drug intermediates, iterative synthesis, and substrates sensitive to harsh bases.

Materials:

-

Reagent: Ethynyl MIDA boronate (1.5 equiv)

-

Electrophile: Aryl halide (1.0 equiv)

-

Catalyst: Pd(OAc)

(0.05 equiv) -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)

-

Base:

(3.0M aqueous solution, 5.0 equiv) -

Solvent: THF (Degassed)

Step-by-Step Methodology:

-

Pre-complexation (Critical): In a reaction vial, charge Pd(OAc)

and SPhos. Add a small volume of THF. Stir at room temperature for 10 minutes. Why: This ensures formation of the active catalytic species -

Substrate Addition: Add the Aryl Halide (1.0 equiv) and Ethynyl MIDA boronate (1.5 equiv) to the vial.

-

Solvent & Base: Add the remaining THF (0.1 M concentration relative to halide) and the aqueous

(5.0 equiv). -

Degassing: Seal the vial and purge with Argon for 5 minutes or perform three freeze-pump-thaw cycles. Oxygen exclusion is vital to prevent homocoupling (Glaser coupling) of the alkyne.

-

Reaction: Heat to 60 °C for 4–12 hours. Monitor by LCMS.

-

Note: The MIDA boronate spot will disappear slowly; the free acid will not be observed (it reacts or decomposes immediately).

-

-

Workup: Dilute with Ethyl Acetate, wash with 1M NaOH (to remove unreacted boronic acid/MIDA byproducts) and brine. Dry over

.

Validation Check: If yield is low, check the pH of the aqueous layer. It must remain basic (>pH 10) to drive the hydrolysis of the MIDA ester.

Protocol B: Potassium Alkynyltrifluoroborate Method (Molander Conditions)

Best for: Scale-up, robust substrates, and reactions where atom economy is a priority.

Materials:

-

Reagent: Potassium ethynyltrifluoroborate (1.05 equiv)

-

Electrophile: Aryl Bromide/Triflate (1.0 equiv)

-

Catalyst: PdCl

(dppf)[2][3]•CH -

Base:

(3.0 equiv) -

Solvent: THF:Water (3:1 ratio)

Step-by-Step Methodology:

-

Charge Solids: Add Potassium ethynyltrifluoroborate, Aryl Bromide,

, and Pd catalyst to a reaction tube equipped with a stir bar. -

Solvent Addition: Add the THF/Water mixture (degassed). Concentration should be approximately 0.2 M.

-

Inert Atmosphere: Seal and purge with Nitrogen/Argon.

-

Reaction: Heat to 80 °C (reflux) for 4–8 hours.

-

Why Reflux? Trifluoroborates have low solubility in pure organics. The aqueous component and heat are necessary to solubilize the salt and facilitate the equilibrium to the active species.

-

-

Workup: Cool to RT. Dilute with ether or DCM. Wash with water.

-

Caution: Trifluoroborates can retain fluoride byproducts; ensure thorough aqueous washing.

-

Part 4: Troubleshooting & Optimization (Self-Validating Systems)

Use this decision logic to troubleshoot failed reactions.

Figure 2: Diagnostic workflow for reaction optimization.

Critical Control Points

-

Glaser Coupling (Homocoupling): If you observe a symmetrical diyne (

), oxygen is present. The Pd catalyst can facilitate oxidative homocoupling of alkynes in the presence of -

Protodeboronation: If you observe the alkyne simply missing the boron group (

), the transmetallation was too slow compared to hydrolysis. Correction: Increase catalyst loading or switch to the MIDA protocol to throttle the release of the boronic acid.

References

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.

-

Molander, G. A., & Katona, B. W. (2002). Suzuki-Miyaura Cross-Coupling of Potassium Alkynyltrifluoroborates.[3][4] Journal of Organic Chemistry, 67(24), 8416–8423.

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1] Journal of the American Chemical Society, 131(19), 6961–6963.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.

Sources

Application Note: Ethynylboronic Acid Surrogates as Building Blocks for Conjugated Polymers

Executive Summary & Strategic Rationale

The Challenge: The direct use of ethynylboronic acid (

The Solution: This guide details the use of Ethynylboronic Acid Surrogates —specifically N-methyliminodiacetic acid (MIDA) boronates and Pinacol esters —to circumvent these stability issues. By utilizing the Suzuki-Miyaura Polycondensation (SPC) route instead of the traditional Sonogashira coupling, researchers can eliminate copper contamination (a fluorescence quencher) and suppress Glaser homocoupling defects.

Key Advantages of Boron-Based Alkyne Polymerization:

-

Copper-Free Synthesis: Critical for optoelectronic and biomedical applications where trace metal purity is paramount.

-

Defect Suppression: Avoids the random diyne defects common in oxidative Sonogashira polymerizations.

-

Controlled Release: MIDA boronates allow for the "slow-release" of the active species, matching the rate of transmetalation and minimizing side reactions.

Building Block Selection: The Stability Hierarchy

The choice of boron species is the single most critical decision in this workflow. Do not attempt to isolate free ethynylboronic acid.

| Building Block Type | Chemical Structure | Stability | Reactivity Profile | Recommended Application |

| Ethynyl MIDA Boronate | High (Bench stable solid) | Slow-Release: Hydrolyzes slowly to active acid under basic conditions. | Primary Recommendation. Complex polymerizations requiring high defect tolerance. | |

| Ethynyl Pinacol Boronate | Moderate | Direct: Reacts faster but more prone to protodeboronation in protic solvents. | Short oligomers or when anhydrous conditions are strictly required. | |

| Potassium Ethynyltrifluoroborate | High | Low Solubility: Often requires aggressive hydrolysis; solubility issues in polymer solvents. | Specific aqueous-phase couplings; less common for high MW polymers. | |

| Ethynylboronic Acid (Free) | Critical Instability | Unusable: Rapid decomposition. | Do Not Use. |

Mechanism: The "Slow-Release" Suzuki Polycondensation

The success of using ethynyl MIDA boronates relies on a biphasic mechanism where the inactive MIDA ester is hydrolyzed in situ to the active boronic acid, which is immediately consumed by the palladium cycle. This keeps the standing concentration of the unstable acid low, preventing decomposition.

Figure 1: The "Slow-Release" mechanism. The rate of hydrolysis (Phase 1) must be

Detailed Protocol: Synthesis of Poly(arylene ethynylene) via MIDA-SPC

Objective: Synthesis of an alternating copolymer using Ethynyl MIDA boronate and a dihalo-arene. Scale: 1.0 mmol (scalable).

Reagents & Equipment[1]

-

Monomer A: Ethynyl MIDA boronate (Sigma-Aldrich or synthesized via J. Am. Chem. Soc. 2010 protocols).[1]

-

Monomer B: 1,4-Diiodobenzene (or functionalized derivative).[2]

-

Catalyst: Pd(PPh

) -

Base: NaOH (3M aqueous, degassed).

-

Solvent: THF (HPLC grade, degassed).

-

Vessel: Schlenk tube or microwave vial with crimp cap.

Step-by-Step Methodology

Step 1: Preparation of the "Slow-Release" System

-

Inert Environment: Flame-dry a Schlenk tube and cool under Argon flow.

-

Loading: Add Monomer A (Ethynyl MIDA boronate, 1.05 equiv) and Monomer B (Diiodobenzene, 1.00 equiv) to the tube.

-

Note: A slight excess of the boron species compensates for minor protodeboronation.

-

-

Catalyst Addition: Add Pd(PPh

)

Step 2: Solvent & Base Degassing (Critical)

-

Solvent Prep: Sparge THF with Argon for 30 minutes. Oxygen is the enemy of this reaction; it promotes homocoupling (Glaser defect) and kills the catalyst.

-

Base Prep: Prepare 3M NaOH in deionized water and sparge for 30 minutes.

Step 3: Polymerization [3][4][5]

-

Injection: Syringe degassed THF (10 mL, [C] = 0.1 M) into the Schlenk tube. Stir to dissolve solids.

-

Activation: Add the degassed NaOH solution (1.5 mL) via syringe.

-

Observation: The mixture may turn biphasic. Vigorous stirring (1000 RPM) is essential to facilitate phase transfer hydrolysis.

-

-

Heating: Heat to 60°C for 12–24 hours.

-

Why 60°C? Higher temperatures (>80°C) accelerate protodeboronation of the ethynyl group faster than the coupling reaction.

-

Step 4: End-Capping (Optional but Recommended)

-

To ensure stable chain ends, add phenylboronic acid (excess) and stir for 2 hours (caps halides).

-

Add bromobenzene (excess) and stir for 2 hours (caps alkynes).

Step 5: Purification

-

Precipitation: Pour the reaction mixture dropwise into 200 mL of cold Methanol (+ 1% HCl to neutralize base).

-

Filtration: Collect the precipitate via vacuum filtration.

-

Soxhlet Extraction:

-

Methanol (12h): Removes salts and catalyst ligands.

-

Acetone (12h): Removes oligomers.

-

Chloroform (12h): Collects the high molecular weight polymer fraction.

-

Quality Control & Troubleshooting

Characterization Benchmarks

| Method | Target Observation | Failure Mode Indicator |

| 1H NMR | Disappearance of terminal alkyne proton ( | Presence of sharp singlet at 3.2 ppm indicates unreacted ends or low MW. |

| GPC (Gel Permeation Chromatography) | ||

| UV-Vis Spectroscopy | Bathochromic shift (red shift) vs monomer. | Lack of shift implies short conjugation length (oligomers). |

Troubleshooting Guide

Problem: Low Molecular Weight (Oligomers only)

-

Root Cause 1: Protodeboronation.[6] The hydrolysis of MIDA was too fast, or temperature was too high.

-

Fix: Lower temperature to 45-50°C. Switch base to mild K

PO

-

-

Root Cause 2: Oxygen Contamination.

-

Fix: Perform freeze-pump-thaw cycles (x3) instead of sparging.

-

Problem: Insoluble Black Precipitate

-

Root Cause: Palladium Black formation. Catalyst decomposition.

-

Fix: Increase ligand concentration (add free PPh

) or switch to a more robust catalyst like Pd(dppf)Cl

-

Problem: "Defect" Peaks in NMR (Glaser Coupling)

-

Root Cause: Homocoupling. Two alkyne ends coupled (

) instead of cross-coupling.-

Fix: Strictly exclude oxygen. Ensure the halide monomer is not limiting.

-

References

-

Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717. Link

-

Uno, B. E., et al. (2010). "Ethynyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis." Journal of the American Chemical Society, 132(13), 4710-4718. Link

-

Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Can Be Used for Slow-Release Cross-Coupling." Journal of the American Chemical Society, 132(22), 7600–7601. Link

-

Bunz, U. H. F. (2000). "Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications."[7] Chemical Reviews, 100(4), 1605–1644.[7] Link

-

Sigma-Aldrich. "Product Specification: 4-Ethynylphenylboronic acid pinacol ester."[8] Link

Sources

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. osti.gov [osti.gov]

- 8. 4-Ethynylphenylboronic acid pinacol ester 95 1034287-04-1 [sigmaaldrich.com]

Application Notes & Protocols: Synthesis of Substituted Alkynes via Ethynylboronic Acid Coupling

Introduction: A Modern Approach to C(sp)-C(sp²) Bond Formation

Substituted alkynes are fundamental building blocks in modern chemistry, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While the Sonogashira coupling has traditionally been the workhorse for forming carbon-carbon bonds between sp-hybridized alkyne carbons and sp²-hybridized aryl or vinyl carbons, it often relies on copper(I) co-catalysts, which can introduce complications such as the formation of alkyne homocoupling byproducts (Glaser coupling) and issues with catalyst removal.[1]

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a powerful and often milder alternative.[2][3] Initially renowned for C(sp²)-C(sp²) bond formation, its scope has expanded to include C(sp)-C(sp²) connections using alkynylboron reagents.[4][5] This approach circumvents the need for a copper co-catalyst and benefits from the low toxicity, high stability, and ease of handling of many organoboron reagents.[5]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for synthesizing substituted alkynes, focusing on the practical aspects of reagent selection, reaction mechanism, and protocol execution for researchers in organic synthesis and drug development.

The Challenge and Solution: Stabilizing Ethynylboron Reagents

Ethynylboronic acid itself is notoriously unstable, readily undergoing protodeboronation or decomposition. This instability has historically limited its application. To overcome this, several classes of air- and moisture-stable ethynylboron derivatives have been developed, transforming the practicality of this coupling method.[6]

-

Potassium Alkynyltrifluoroborates (R-C≡C-BF₃K): These are crystalline, air-stable solids that are easily prepared and handled.[6] They serve as excellent nucleophilic partners in Suzuki-Miyaura couplings, releasing the reactive alkynylboronic acid species in situ under the reaction conditions. A mild Suzuki-Miyaura cross-coupling reaction using these air-stable potassium alkynyltrifluoroborates allows for the synthesis of a broad range of β,γ-alkynyl esters and amides in high yields with low catalyst loading.[7]

-

N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are another class of highly stable, crystalline derivatives. The MIDA ligand acts as a protecting group for the boronic acid, which can be cleaved under specific conditions, allowing for slow release of the active reagent or for use in iterative cross-coupling strategies.

-

Diethanolamine (DABO) Boronates: Complexes of boronic acids with diethanolamine form stable, heterocyclic structures that are easy to handle and can be used directly in coupling reactions.[8] These DABO boronates show no noticeable degradation over extended periods at room temperature, unlike their free boronic acid counterparts.[8]

The choice of reagent is often dictated by the specific substrate, desired reactivity, and commercial availability. For general applications, potassium alkynyltrifluoroborates offer an excellent combination of stability, reactivity, and accessibility.

The Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling of an ethynylboron reagent with an aryl or vinyl halide (Ar-X) proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which inserts into the carbon-halogen bond of the electrophile (e.g., an aryl iodide or bromide). This forms a square-planar Pd(II) complex.[3][4] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[9]

-

Transmetalation: This is the key step where the alkynyl group is transferred from the boron atom to the palladium center. This process is facilitated by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻), which activates the organoboron compound.[4][5] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-C≡C-B(OH)₃]⁻), which then readily transfers its alkynyl group to the Pd(II) center, displacing the halide.[5]

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination. The two organic fragments—the aryl/vinyl group and the alkynyl group—couple to form the final product, a substituted alkyne. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4]

Practical Considerations & Reaction Optimization

The success of the coupling reaction depends on the careful selection of several key parameters. The interplay between the catalyst, ligand, base, and solvent determines the reaction's efficiency, yield, and substrate scope.

| Component | Common Choices | Rationale & Expert Insights |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common, stable Pd(II) and Pd(0) precursors, respectively, that are reduced in situ to the active Pd(0) catalyst. Pd(PPh₃)₄ can be used directly as the active Pd(0) catalyst.[10] The choice often depends on air stability and cost. |

| Ligand | Phosphines: PPh₃, PCy₃, P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos) | The ligand stabilizes the palladium catalyst and modulates its reactivity. For many alkynyl couplings, bulky, electron-rich phosphine ligands like those developed by Buchwald are highly effective.[5] They promote the oxidative addition and reductive elimination steps and can enable the use of less reactive electrophiles like aryl chlorides. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | A base is essential for activating the boronic acid derivative for transmetalation.[5][11] Inorganic carbonates are widely used. K₃PO₄ is a stronger base that can be effective for challenging couplings. The choice of base should be compatible with any base-sensitive functional groups on the substrates. |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures | The solvent system must solubilize the reagents and facilitate the reaction at the chosen temperature. A mixture of an organic solvent with a small amount of water is often beneficial, as it helps to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[3] |

| Temperature | Room Temperature to 120 °C | The required temperature depends on the reactivity of the coupling partners. While some modern catalyst systems allow for room-temperature couplings,[5] many reactions require heating (typically 60-100 °C) to proceed at a reasonable rate. |

Detailed Experimental Protocol: A Representative Example

This protocol describes the synthesis of 1-phenyl-2-(p-tolyl)acetylene via the coupling of 4-iodotoluene with potassium phenylethynyltrifluoroborate.

Safety Precautions: This procedure should be carried out by a trained chemist in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and organic solvents are hazardous and should be handled with care.

Materials & Reagents:

-

4-Iodotoluene (1.0 mmol, 218 mg)

-

Potassium phenylethynyltrifluoroborate (1.2 mmol, 247 mg)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

-

Toluene (4 mL)

-

Water (1 mL)

-

Reaction vessel (e.g., 10 mL microwave vial or Schlenk tube) with a magnetic stir bar

Step-by-Step Procedure:

-

Vessel Preparation: To a dry 10 mL reaction vial containing a magnetic stir bar, add 4-iodotoluene (218 mg, 1.0 mmol), potassium phenylethynyltrifluoroborate (247 mg, 1.2 mmol), K₂CO₃ (414 mg, 3.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

-

Solvent Addition and Degassing: Add toluene (4 mL) and water (1 mL) to the vial. Seal the vial with a cap containing a septum. Purge the reaction mixture with a stream of argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction Execution: Place the sealed vial into a preheated oil bath or heating block set to 80 °C. Stir the mixture vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 4-iodotoluene is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Transfer the contents to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-2-(p-tolyl)acetylene.

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient degassing.3. Impure reagents or solvents.4. Insufficient temperature. | 1. Ensure the reaction is set up under an inert atmosphere.2. Degas the solvent mixture thoroughly before heating.3. Use high-purity, dry solvents and reagents.4. Increase the reaction temperature in 10 °C increments. |

| Significant Side Products | 1. Protodeboronation of the alkyne.2. Homocoupling of the aryl halide. | 1. Ensure the base is not excessively strong or the water content too high. Use rigorously anhydrous conditions if necessary.2. This can occur at high temperatures or with very active catalysts. Try lowering the catalyst loading or reaction temperature. |

| Incomplete Reaction | 1. Steric hindrance on substrates.2. Deactivation of the catalyst over time. | 1. Switch to a more active catalyst system (e.g., a different Buchwald ligand).2. Add a second portion of the catalyst and ligand to the reaction mixture. |

References

-

Bellina, F., & Rossi, R. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(12), 14767-14815. [Link]

-

Molander, G. A., & Traister, K. M. (2013). A Mild Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of β,γ-Alkynyl Esters and Amides. Organic Letters, 15(19), 5052-5055. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Notes. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]

-

Khan Academy. (n.d.). Synthesis using alkynes. Khan Academy. [Link]

-

Chad's Prep. (2020). 9.3 Synthesis of Alkynes. YouTube. [Link]

-

Balsane, K. E., et al. (2016). Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. Journal of Chemical Sciences, 128(3), 425-431. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Dembinski, R., et al. (2011). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry, 7, 1348-1355. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Steve Mould. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Knights, D. W., et al. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 12(21), 4944-4947. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Carbonnel, S., et al. (2017). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 22(9), 1399. [Link]

-

Morken, J. P., et al. (2025). Synthesis of Highly Substituted Alkenes from Terminal Alkynes. Journal of the American Chemical Society. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

Oestreich, M., et al. (2011). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. European Journal of Organic Chemistry, 2011(3), 449-456. [Link]

-

ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

-

Kabalka, G. W., & Wang, L. (2002). Substituted alkyne synthesis under nonbasic conditions: copper carboxylate-mediated, palladium-catalyzed thioalkyne-boronic acid cross-coupling. Organic Letters, 4(17), 2901-2903. [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020225118. [Link]

-

ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

-

Islam, S. M., et al. (2017). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. New Journal of Chemistry, 41(19), 10839-10851. [Link]

-

Yamashita, M., et al. (2021). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 26(21), 6439. [Link]

Sources

- 1. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Substituted alkyne synthesis by C-C coupling [organic-chemistry.org]

- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-Ethynylphenylboronic Acid in Covalent Organic Frameworks (COFs)

Executive Summary

This guide details the application of 4-ethynylphenylboronic acid (4-EPBA) as a bifunctional building block in the synthesis of Covalent Organic Frameworks (COFs). Unlike standard linkers, 4-EPBA possesses two distinct reactive sites:

-

Boronic Acid Moiety: Facilitates reversible condensation with diols to form the crystalline COF backbone (boronate ester linkages).

-

Ethynyl (Alkyne) Handle: Remains orthogonal during reticulation, serving as a site-specific anchor for Post-Synthetic Modification (PSM) via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This dual-functionality allows researchers to separate the structural crystallization phase from the functionalization phase , overcoming the "crystallization problem" often faced when trying to crystallize bulky functional groups directly.

Mechanistic Workflow

The utility of ethynylboronic acid lies in the "Skeleton-First, Function-Second" approach. The high reversibility of the boronate ester formation allows for error correction during crystallization, while the ethynyl group remains inert until activated by a copper catalyst.

Workflow Diagram

Caption: Step-wise evolution from bifunctional monomer to functionalized framework. The ethynyl group survives the solvothermal conditions to serve as a click-chemistry anchor.

Experimental Protocols

Protocol A: Solvothermal Synthesis of Ethynyl-COF

Objective: Synthesize a crystalline boronate-ester COF (e.g., COF-5 analogue) containing pendant ethynyl groups.

Materials:

-

Monomer A: 4-Ethynylphenylboronic acid (4-EPBA) [CAS: 4547-81-7]

-

Monomer B: 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)

-

Solvent System: 1,4-Dioxane / Mesitylene (1:1 v/v)

-

Vessel: Pyrex tube (10 mL) with Rotoflo or similar high-vacuum valve.

Step-by-Step Procedure:

-

Charge: Weigh HHTP (0.1 mmol) and 4-EPBA (0.15 mmol—stoichiometry adjusted for specific topology) into the Pyrex tube.

-

Solvation: Add 3.0 mL of the Dioxane/Mesitylene mixture. Sonicate for 10 minutes until a homogeneous suspension forms.

-

Degassing (Critical): Perform 3 cycles of freeze-pump-thaw to remove oxygen and moisture.

-

Why? Boronic acids are prone to oxidative deborylation, and moisture shifts the equilibrium back to monomers, preventing crystallization.

-

-

Sealing: Flame-seal the tube under vacuum (approx. 150 mTorr) or tightly close the Rotoflo valve.

-

Reticulation: Place the tube in a static oven at 85°C for 72 hours .

-

Note: Do not disturb the tube. Thermal fluctuations induce defects.

-

-

Isolation: Filter the resulting precipitate. Wash copiously with anhydrous acetone and THF to remove unreacted monomers.

-

Activation: Dry under dynamic vacuum at 100°C for 12 hours.

Protocol B: Post-Synthetic Modification (Click Chemistry)

Objective: Conjugate an organic azide (e.g., Azide-Fluorophore) to the Ethynyl-COF.[1]

Materials:

-

Ethynyl-COF (50 mg)

-

Organic Azide (3.0 equiv relative to alkyne content)

-

Catalyst: CuI (10 mol%)

-

Solvent: DMF/Ethanol (anhydrous)

Step-by-Step Procedure:

-

Suspension: Disperse 50 mg of Ethynyl-COF in 5 mL DMF via ultrasonication.

-

Reagent Addition: Add the Organic Azide and CuI catalyst to the vial.

-

Inert Atmosphere: Purge the headspace with Argon for 15 minutes.

-

Reaction: Stir gently at 60°C for 24 hours.

-

Caution: Vigorous stirring may grind the COF crystals, reducing domain size.

-

-

Purification (Critical):

-

Centrifuge and decant the supernatant.

-

Wash with DMF (x3) to remove unreacted azide.

-

Copper Removal: Wash with a saturated EDTA solution or KCN solution (if safety permits) to strip chelated copper species from the framework.

-

Final wash with acetone and vacuum dry.

-

Characterization & Data Interpretation

Successful application is validated by tracking the conversion of the alkyne bond and the retention of crystallinity.

Key Analytical Markers

| Technique | Signal of Interest | Expected Outcome (Post-Click) |

| FT-IR | C≡C Stretch (~2100 cm⁻¹) | Disappears or significantly reduces intensity. |

| FT-IR | Triazole C=C/N=N | Appears in fingerprint region (~1450–1600 cm⁻¹). |

| PXRD | Low-angle peaks (2θ < 10°) | Retained. Slight shift may occur due to pore filling, but major peaks must remain to prove framework integrity. |

| BET Analysis | N₂ Isotherm (77 K) | Decrease in Surface Area & Pore Volume (due to bulky groups occupying the pores). |

| ¹³C CP-MAS NMR | Alkyne Carbons (~80 ppm) | Disappearance of sp-hybridized carbon signals; appearance of triazole signals. |

Expert Insight: The Stability Trade-off

Boronate ester COFs are historically sensitive to hydrolysis.

-

Risk: The water produced during the initial condensation is usually managed by solvothermal equilibrium. However, during the Click Reaction, if the solvent is "wet," the framework may collapse.

-

Mitigation: Always use anhydrous DMF for the click step. If the COF degrades, consider using spiroborate linkages (using a diol like pentaerythritol) or converting the boronate ester to a more stable linkage before clicking, though this is synthetically complex.

References

-

Cote, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks.[2][3][4][5][6][7] Science. Link

- Foundational text on Boron

-

Nagai, A., et al. (2011). Pore surface engineering in covalent organic frameworks. Nature Communications. Link

- Seminal paper on using "Click chemistry" (CuAAC) on COF pore surfaces.

-

Segura, J. L., et al. (2016). Post-synthetic modification of covalent organic frameworks.[1][5][6][7][8][9] Chemical Society Reviews. Link

- Comprehensive review of PSM strategies including ethynyl-azide coupling.

-

Lohse, M. S., & Bein, T. (2018). The development of boronic-acid-derived covalent organic frameworks.[3][4][6][10] Advanced Functional Materials. Link

- Detailed discussion on boronic acid building blocks.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Covalent Organic Framework Composites: Synthesis and Analytical Applications [mdpi.com]

- 4. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Postsynthetic functionalization of covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Boronic-acid-derived covalent organic frameworks: from synthesis to applications (2021) | Laura Frey | 20 Citations [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Palladium-Catalyzed Ethynylation Optimization

The following guide serves as a specialized technical support hub for researchers optimizing Palladium-catalyzed ethynylation (Sonogashira coupling). It is structured to address high-level mechanistic failures and practical experimental hurdles.

Status: Active | Tier: Level 3 (Senior Scientist Support) | Topic: Sonogashira & Alkynylation Protocols

Diagnostic Workflow & Logic

Before altering variables, use this logic flow to diagnose the root cause of yield loss. This diagram maps observable symptoms to mechanistic failures.

Figure 1: Decision matrix for diagnosing reaction failures based on visual and analytical cues.

Module 1: Catalyst & Ligand Engineering

Q: My reaction turns black immediately upon heating, and conversion is poor. Is my catalyst dead?

A: The formation of "Pd black" (precipitated metallic palladium) indicates that the active Pd(0) species is agglomerating faster than it can participate in the catalytic cycle. This is a ligand stability issue , not necessarily a "dead" catalyst batch.

-

The Mechanism: In the absence of sufficient stabilizing ligands, monomeric Pd(0) collapses into nanoparticles. This shuts down the oxidative addition step.

-

The Fix:

-

Increase Ligand Loading: Standard protocols often use a 1:2 Pd:Ligand ratio. Increase this to 1:4 to shift the equilibrium toward the active ligated species [1].

-

Switch Ligand Class: If using PPh3, switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or a bulky Buchwald ligand like XPhos . These bite angles and steric bulk prevent agglomeration and accelerate oxidative addition for difficult substrates (like aryl chlorides) [2].

-

Q: Which ligand should I choose for my specific substrate?

A: Ligand selection dictates the rate-determining step. Use the table below to select the optimal system.

| Substrate Type | Recommended Ligand | Catalyst Precursor | Rationale |

| Aryl Iodides (High Reactivity) | PPh3 | Pd(PPh3)4 or PdCl2(PPh3)2 | Standard, cheap. Rate is fast; stability is the only concern. |

| Aryl Bromides (Medium Reactivity) | dppf, Xantphos | Pd(dppf)Cl2 | Bidentate ligands prevent deactivation at higher temps required for bromides. |

| Aryl Chlorides (Low Reactivity) | XPhos , SPhos , or t-Bu3P | Pd2(dba)3 + Ligand | Requires electron-rich, bulky phosphines to force oxidative addition [2]. |

| Heterocycles (Coordinating) | XPhos or Amphos | Pd(OAc)2 + Ligand | Bulky ligands prevent the heterocycle (e.g., pyridine) from poisoning the Pd center. |

Module 2: Suppressing Glaser Homocoupling

Q: I am seeing significant amounts of alkyne dimer (Glaser product) and low cross-coupling yield. How do I stop this?

A: Glaser homocoupling is mediated by Copper(II) species generated when Cu(I) is exposed to trace oxygen. It consumes your alkyne starting material and complicates purification.

Protocol: The "Zero-Oxygen" Setup Trusting a simple nitrogen balloon is often insufficient for sensitive Sonogashira couplings.

-

Solvent Degassing: Do not just sonicate. Use Sparging (bubbling Argon for 20-30 mins) or Freeze-Pump-Thaw (3 cycles) for the solvent and the base (e.g., Et3N) [3].

-

Reductive Scavenging: Add a reducing agent to keep Copper in the Cu(I) state.

-

Tip: Running the reaction under a mixed atmosphere of H2/N2 (e.g., 5% H2) can reduce homocoupling to <2% by reducing transient Cu(II) species back to Cu(I) [4].

-

Alternative: Add slow addition of the alkyne via syringe pump. This keeps the concentration of copper acetylide low relative to the aryl halide, statistically favoring the cross-coupling over the dimerization [5].

-

Module 3: The Copper-Free Paradigm

Q: When should I switch to Copper-free conditions?

A: While Copper accelerates the reaction via the "Copper Cycle" (transmetallation), it is the primary source of homocoupling and can interfere with biological substrates.

Switch to Cu-Free if:

-

Homocoupling is uncontrollable despite degassing.

-

Substrate contains chelating groups (pyridines, amino acids) that bind Cu and shut down the cycle.

-

Green Chemistry/Purification requirements prohibit heavy metal mixtures.

Technical Adjustment for Cu-Free: Without Copper to activate the alkyne, the deprotonation of the alkyne becomes the rate-limiting step. You must compensate by:

-

Using a Stronger Base: Switch from Et3N to Cs2CO3 or DBU in polar solvents like DMF or DMSO.

-

Using a More Active Catalyst: You generally need a more electron-rich Pd species (like Pd(t-Bu3P)2 ) to facilitate the direct carbopalladation or the "cationic" mechanism [6].

Figure 2: Mechanistic comparison. Note that Cu-free pathways rely on slower coordination/deprotonation steps, requiring stronger bases or specialized ligands.

References

-

Organic Chemistry Portal. Sonogashira Coupling - Mechanism and Recent Literature. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling - Ligand Effects and Optimization. [Link]

-

Reddit ChemPros (Community Archive). Struggling to make a Sonogashira coupling reaction happen - Practical Troubleshooting. [Link]

-

Elangovan, A., et al. Sonogashira Coupling Reaction with Diminished Homocoupling.[1] (Via University of Washington/ResearchGate). [Link]

-

Wikipedia. Sonogashira coupling - Reaction Variations and Homocoupling. [Link]

-

Kritchenkov, et al. Copper-free Sonogashira cross-coupling reactions: an overview. (RSC Advances/NIH). [Link]

Sources

Troubleshooting low reactivity of ethynylboronic acid in steric hindrance

Technical Support Center: Troubleshooting Ethynylboronic Acid Reactivity

Ticket Subject: Low Reactivity/Decomposition of Ethynylboronic Acid in Sterically Hindered Couplings Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: Critical

Executive Summary: The "Goldilocks" Kinetic Challenge

You are likely encountering a kinetic mismatch. Ethynylboronic acid (and its simple esters) suffers from a notorious instability known as protodeboronation . In sterically hindered systems (e.g., ortho-substituted aryl halides), the rate of the desired transmetallation step is significantly slowed by steric repulsion.

Consequently, the rate of decomposition (

Diagnostic Decision Tree

Before altering your conditions, identify the failure mode using this logic flow.

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Technical Solutions & Protocols

Scenario A: Rapid Protodeboronation (The "Disappearing Nucleophile")

Symptoms: Aryl halide remains untouched; Boronate is gone; Terminal alkyne detected.

Root Cause: The C(sp)-B bond is highly labile to hydrolysis, especially with hydroxide bases. The Fix: Switch to Ethynyl MIDA Boronate (N-methyliminodiacetic acid).[1] MIDA boronates are air-stable and hydrolyze slowly under mild aqueous conditions. This "Slow-Release" mechanism ensures the concentration of the unstable free boronic acid never spikes, minimizing decomposition while maintaining enough active species for the catalyst.

Protocol 1: The "Slow-Release" MIDA Coupling Reference Grounding: Gillis & Burke (2009) [1]

| Reagent | Equivalents | Notes |

| Aryl Halide | 1.0 | Limiting reagent |

| Ethynyl MIDA Boronate | 1.5 | Excess required for slow release |

| Pd(OAc)₂ | 0.05 (5 mol%) | Precursor |

| XPhos | 0.10 (10 mol%) | Critical for steric bulk |

| Cu(OAc)₂ | 0.50 (50 mol%) | Promotes transmetallation (Liebeskind-Srogl type effect) |

| K₂CO₃ | 5.0 | Mild base |

| DMF : IPA | 4 : 1 (0.1 M) | Solvent system is critical for solubility |

Step-by-Step:

-

Charge a reaction vial with Aryl Halide, Ethynyl MIDA Boronate, Pd(OAc)₂, XPhos, Cu(OAc)₂, and K₂CO₃.

-

Seal and purge with Argon for 5 minutes.

-

Add anhydrous DMF and Isopropanol (degassed).

-

Heat to 100 °C for 4–6 hours.

-

Why? High temp is needed to hydrolyze the MIDA cage and overcome the steric barrier of the halide.

-

-

Validation: Monitor by LCMS. The MIDA ester peak should decrease gradually, not instantly.

Scenario B: Catalyst Inactivity (Steric Blockade)

Symptoms: Both starting materials remain. Catalyst turns black (Pd black precipitation).

Root Cause: The steric bulk of the aryl halide prevents the oxidative addition complex from undergoing transmetallation. Standard ligands (PPh₃) are too small and allow catalyst decomposition. The Fix: Use Buchwald Dialkylbiaryl Ligands (specifically XPhos or SPhos ).

Mechanistic Insight: These ligands possess two critical features:

-

High Steric Bulk: They promote the formation of the monoligated [L-Pd-Ar-X] species, which is the active species for transmetallation.

-

Secondary Interaction: The ipso-interaction between the lower ring of the ligand and the Pd center stabilizes the catalyst, preventing "death" (precipitation) during the slow transmetallation step common in hindered systems [2].

Protocol 2: Anhydrous High-Activity System (For Sensitive Substrates) Use this if water is strictly forbidden.

| Component | Recommendation |

| Catalyst | Pd-XPhos G4 (3–5 mol%) |

| Base | CsF (2.0 equiv) or K₃PO₄ (finely ground) |

| Solvent | Toluene or 1,4-Dioxane (Anhydrous) |

| Additive | Ag₂O (1.0 equiv) |

Note: Silver oxide (Ag₂O) acts as a halide scavenger and activates the boronic acid via a "silver effect," facilitating transmetallation even when steric hindrance is extreme.

Mechanistic Visualization: The Steric Bottleneck

The diagram below illustrates where the reaction stalls and how the MIDA/XPhos system bypasses the blockage.

Figure 2: The Kinetic Competition. MIDA regulates the "Free Boronic Acid" node to favor Transmetallation over Side Reactions.

Frequently Asked Questions (FAQ)

Q: Can I use Pinacol esters instead of MIDA? A: Pinacol esters are more stable than the free acid but often less reactive in transmetallation. In hindered systems, this lower reactivity can be fatal. If you must use Pinacol esters, add 1.5 equiv of Ag₂O to activate the boron center.

Q: My reaction turns black immediately. What does this mean? A: This indicates "Pd Black" formation. Your ligand is not stabilizing the Pd(0) species effectively. Switch to a pre-formed catalyst like Pd-XPhos G3 or G4 rather than mixing Pd(OAc)₂ and ligand in situ.

Q: Why do you recommend Copper (Cu) additives? A: For alkynyl coupling (Sonogashira-type variants), Copper facilitates a "Liebeskind-Srogl" type transmetallation mechanism that is often more tolerant of steric bulk than the pure boron-to-palladium transfer.

References

-

Gillis, E. P., & Burke, M. D. (2009). A Simple and Modular Strategy for the Synthesis of Highly Substituted Polyenes. Journal of the American Chemical Society, 131(29), 9674–9675. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3][4] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

Sources

Technical Guide: Overcoming Catalyst Poisoning & Instability in Ethynylboronic Acid Cross-Coupling

Executive Summary: The "Ethynyl Paradox"

Ethynylboronic acid (

Users typically encounter two distinct but overlapping failure modes:

-

Catalyst Poisoning: The terminal ethynyl group coordinates irreversibly to the Palladium (Pd) center, forming stable

-alkyne complexes or bridging acetylide species that arrest the catalytic cycle [1, 2]. -

Reagent Instability: The C(sp)-B bond is highly labile. Under basic conditions, the reagent undergoes rapid protodeboronation (yielding volatile acetylene) or polymerization , leaving the reaction with no nucleophile ("The Missing Nucleophile" syndrome) [3, 4].

This guide provides evidence-based protocols to circumvent these issues, focusing on controlled release systems (MIDA boronates, Trifluoroborates) and advanced ligand engineering.

Mechanistic Diagnostics (Why Your Reaction Failed)

Understanding the failure mechanism is the first step to resolution. The diagram below illustrates the competition between the productive catalytic cycle and the destructive poisoning/decomposition pathways.

Mechanistic Failure Pathways

Figure 1: Competitive pathways in ethynylboronic acid coupling. High reagent concentration promotes both catalyst poisoning (red path, left) and reagent decomposition (red path, right), outcompeting the productive cycle.

Troubleshooting Guide & FAQs

Category A: Catalyst Deactivation (Reaction Stalls)

Q1: My reaction starts well but stops at ~15% conversion. Adding more catalyst doesn't help. What is happening?

-

Diagnosis: You are likely experiencing substrate inhibition (Poisoning). The ethynylboronic acid is coordinating to the Pd(0) species more strongly than your aryl halide can undergo oxidative addition.

-

The Fix:

-

Switch Ligands: Move from simple phosphines (

) to bulky, electron-rich Buchwald ligands like XPhos or SPhos . These ligands create a steric wall that prevents the linear alkyne from coordinating "side-on" to the metal center [5]. -

Slow Addition: Do not add the boronic acid all at once. Use a syringe pump to add the boronic acid solution over 2-4 hours. This keeps the instantaneous concentration low, favoring the reaction with the aryl halide over the poisoning pathway.

-

Q2: I see a black precipitate form immediately upon adding the boronic acid.

-

Diagnosis: "Pd Black" formation. The catalyst has aggregated and precipitated out of solution, often triggered by the instability of the boronic acid or lack of stabilizing ligands.

-

The Fix: Increase the ligand-to-metal ratio (e.g., 2:1 or 3:1 for monodentate ligands). Ensure your solvent is thoroughly degassed, as oxygen accelerates this decomposition.

Category B: Reagent Instability (Low Yields)

Q3: The boronic acid is consumed (by TLC/LCMS), but no product is formed. Where did it go?

-

Diagnosis: Protodeboronation . The C-B bond cleaved, releasing acetylene gas. This is catalyzed by base and water.

-

The Fix:

-

Use Anhydrous Conditions: Switch to anhydrous THF or Dioxane with a base like

(finely ground). -

Switch Reagents: Stop using the free boronic acid. Switch to Potassium Ethynyltrifluoroborate or Ethynyl MIDA Boronate . These are "slow-release" reservoirs that are stable to base until activated [3, 6].

-

Q4: I see a messy baseline and gummy solids, but low product yield.

-

Diagnosis: Polymerization .[1][2][3] The ethynyl group is polymerizing with itself or the boronic acid, a process often initiated by radical impurities or high concentration.

-

The Fix: Add a radical inhibitor like BHT (catalytic amount) or, more effectively, use the MIDA Boronate protocol which masks the boron, preventing intermolecular polymerization [3].

Strategic Solutions & Protocols

Protocol A: The "Gold Standard" – Ethynyl MIDA Boronate

Best for: Complex substrates, scale-up, and preventing polymerization.

Why it works: The MIDA (N-methyliminodiacetic acid) ligand rehybridizes the boron from

Step-by-Step:

-

Reagents: Aryl Halide (1.0 equiv), Ethynyl MIDA Boronate (1.2 - 1.5 equiv), XPhos Pd G2 (2-5 mol%).

-

Base/Solvent:

(3.0 equiv) in THF:Water (10:1). The water is essential for MIDA hydrolysis. -

Procedure:

-

Combine solids in a vial.

-

Add degassed solvent mixture.

-

Heat to 60°C. The slow release of the active species prevents catalyst saturation.

-

Note: If the reaction is too slow, increase temperature to 80°C to accelerate MIDA hydrolysis.

-